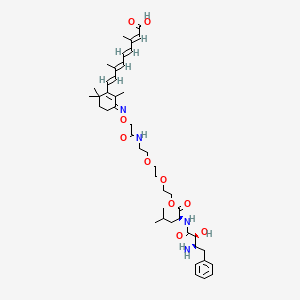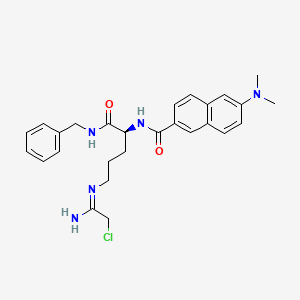
YW3-56 (hydrochloride, technical grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YW3-56 is a potent inhibitor of peptidylarginine deiminase, specifically targeting peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This compound has shown significant potential in inhibiting the growth of various cancer cells, making it a valuable tool in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of YW3-56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
YW3-56 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
YW3-56 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of peptidylarginine deiminase enzymes.
Biology: Investigated for its effects on cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and chemical processes.
Mecanismo De Acción
YW3-56 exerts its effects by inhibiting the activity of peptidylarginine deiminase enzymes, specifically peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This inhibition leads to alterations in gene expression, cell cycle regulation, and apoptosis. The compound targets the mammalian target of rapamycin complex 1 signaling pathway, which plays a crucial role in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Cl-amidine: Another peptidylarginine deiminase inhibitor with a different potency and selectivity profile.
BB-Cl-amidine: A more potent derivative of Cl-amidine with enhanced inhibitory activity.
Uniqueness of YW3-56
YW3-56 is unique due to its high potency and selectivity for peptidylarginine deiminase 2 and peptidylarginine deiminase 4. It has shown greater efficacy in inhibiting cell growth compared to other similar compounds, making it a valuable tool in cancer research .
Propiedades
Fórmula molecular |
C27H32ClN5O2 |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1 |
Clave InChI |
LJJCYRVBDASIDX-DEOSSOPVSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


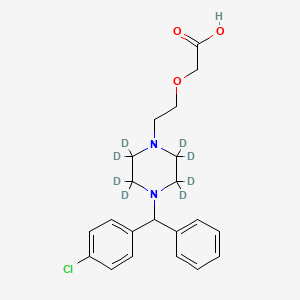
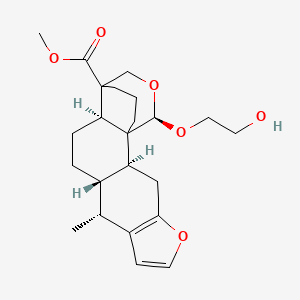
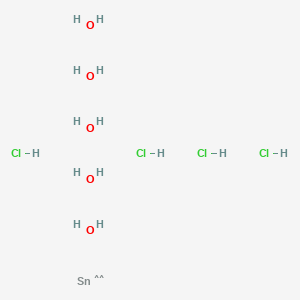
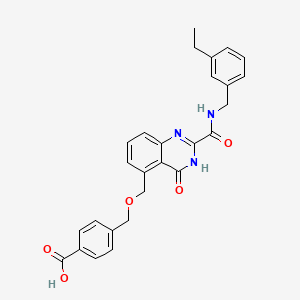
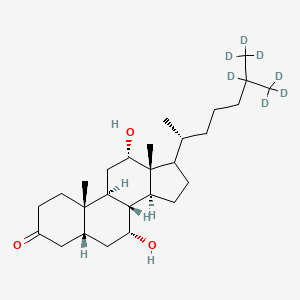
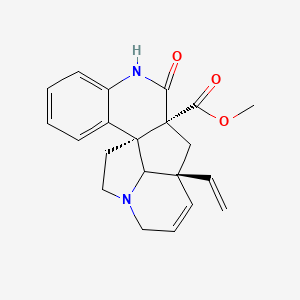
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
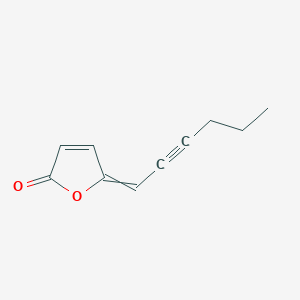

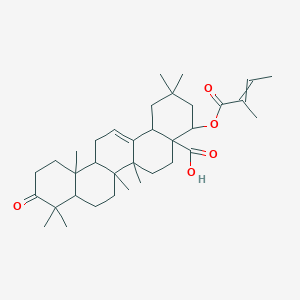
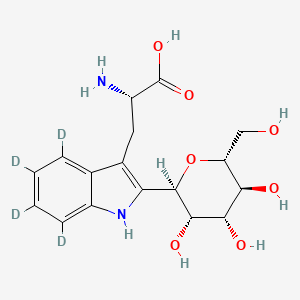
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
